molecular formula C9H12O4 B3043699 2,3,6-Trimethoxyphenol CAS No. 90539-42-7

2,3,6-Trimethoxyphenol

Cat. No. B3043699
CAS RN: 90539-42-7
M. Wt: 184.19 g/mol
InChI Key: BSLBPEFKIZVHGV-UHFFFAOYSA-N
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Description

2,3,6-Trimethoxyphenol, also known as Tropolone, is a naturally occurring organic compound that has been extensively studied for its various biological and pharmacological activities. It has been found to exhibit a wide range of biological activities such as antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory effects. Due to its diverse range of activities, it has become a subject of interest for many researchers in the field of pharmaceuticals and drug development.

Scientific Research Applications

1. Corrosion Inhibition

  • Inhibition of Steel Corrosion : 2,3,6-Trimethoxyphenol derivatives are studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. The adsorption of these inhibitors on steel surfaces involves both physical and chemical processes, as demonstrated through experimental methods like electrochemical impedance spectroscopy and quantum chemistry studies (Chafiq et al., 2020).

2. Organic Chemistry and Synthesis

  • Organosilicon Chemistry : The Si-2,4,6-Trimethoxyphenyl moiety, a derivative of 2,3,6-Trimethoxyphenol, is identified as an effective protecting group in synthetic organosilicon chemistry. Its application in the synthesis of compounds like rac-sila-venlafaxine demonstrates its potential in this field (Daiß et al., 2004).
  • Synthesis of Scutellarein : A method involving the direct acylation of 3,4,5-trimethoxyphenol, a close relative of 2,3,6-Trimethoxyphenol, has been developed for synthesizing scutellarein, a compound with potential wide-ranging applications (Xue Wei-chao, 2012).

3. Environmental Applications

  • Probing Freshwater Reactivity : Studies on the photochemical reactivity of freshwaters use electron-rich phenols like 2,4,6-trimethoxyphenol to understand transformation processes under UV-A and visible light. This research provides insights into the behavior of such compounds in natural water bodies (Canonica & Freiburghaus, 2001).

4. Biochemical Research

  • Enzymatic Modification for Antioxidant Synthesis : 2,6-Dimethoxyphenol, closely related to 2,3,6-Trimethoxyphenol, is used in enzymatic processes to create dimers with high antioxidant capacity. This showcases the potential of such compounds in developing bioactive materials (Adelakun et al., 2012).

5. Optoelectronic and Nonlinear Optical Applications

  • Optoelectronic and NLO Properties : The compound 2,6-diphenyl-4-(3,4,5-trimethoxyphenyl)pyridine, related to 2,3,6-Trimethoxyphenol, has been investigated for its potential in optoelectronic and nonlinear optical applications. This study highlights the importance of such compounds in the field of material science (Chaudhry et al., 2019).

Future Directions

: Sigma-Aldrich: 2,4,6-Trimethoxyphenol : Li et al. (2023). The trimethoxyphenyl (TMP) functional group: a versatile scaffold for the design of tubulin polymerization inhibitors. Medicinal Chemistry Research, 32(7), 1015-1025. : ChemSpider: 2,4,6-Trimethoxyphenol

properties

IUPAC Name

2,3,6-trimethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-11-6-4-5-7(12-2)9(13-3)8(6)10/h4-5,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLBPEFKIZVHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trimethoxyphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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